Ethyl 4-oxoazepane-3-carboxylate

Hydrolytic stability Lactam ring size Serine protease inhibitors

Ethyl 4‑oxoazepane‑3‑carboxylate (CAS 198419‑09‑9 as the HCl salt) is a saturated seven‑membered nitrogen heterocycle that simultaneously presents a ketone at position 4, an ethyl ester at position 3, and a secondary amine amenable to orthogonal N‑protection. This arrangement places it within the broader azepane‑3‑carboxylic acid family, a scaffold that has delivered >20 FDA‑approved drugs and continues to attract intense medicinal‑chemistry interest for anticancer, anti‑Alzheimer, anti‑tubercular, and histamine H3‑targeted programs.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B15306124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxoazepane-3-carboxylate
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCCCC1=O
InChIInChI=1S/C9H15NO3/c1-2-13-9(12)7-6-10-5-3-4-8(7)11/h7,10H,2-6H2,1H3
InChIKeyCLSQZCJRWMAVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4‑Oxoazepane‑3‑carboxylate: Procurement‑Grade Building Block for Constrained Azepane‑Based Drug Discovery


Ethyl 4‑oxoazepane‑3‑carboxylate (CAS 198419‑09‑9 as the HCl salt) is a saturated seven‑membered nitrogen heterocycle that simultaneously presents a ketone at position 4, an ethyl ester at position 3, and a secondary amine amenable to orthogonal N‑protection . This arrangement places it within the broader azepane‑3‑carboxylic acid family, a scaffold that has delivered >20 FDA‑approved drugs and continues to attract intense medicinal‑chemistry interest for anticancer, anti‑Alzheimer, anti‑tubercular, and histamine H3‑targeted programs [1]. In procurement workflows, the compound is supplied predominantly as the hydrochloride salt, which improves aqueous solubility, simplifies handling, and permits direct use in amide coupling or reductive amination sequences without a preliminary deprotection step—a practical distinction from N‑Boc‑ or N‑Fmoc‑protected counterparts that are also commercially available .

Why In‑Class Azepane Building Blocks Cannot Be Interchanged: The Case of Ethyl 4‑Oxoazepane‑3‑carboxylate


Azepane‑based intermediates are often treated as interchangeable “seven‑membered‑ring” building blocks; however, substitution of ethyl 4‑oxoazepane‑3‑carboxylate with the 6‑membered piperidine analog (ethyl 4‑oxopiperidine‑3‑carboxylate, CAS 67848‑59‑3) or with N‑protected variants (e.g., ethyl 1‑Boc‑4‑oxoazepane‑3‑carboxylate, CAS 98977‑37‑8) alters conformational flexibility, hydrogen‑bonding capacity, and the number of synthetic steps required to reach the final pharmacophore . The seven‑membered azepane ring populates a distinct set of low‑energy conformers compared with the six‑membered piperidine, directly affecting the presentation of the 3‑carboxylate pharmacophore to biological targets [1]. Moreover, the free‑NH form avoids the additional deprotection step mandated by Boc‑protected analogs, reducing step count and the risk of epimerization at the 3‑position during acidolytic or hydrogenolytic removal—a critical consideration when stereochemical integrity matters .

Ethyl 4‑Oxoazepane‑3‑carboxylate: Quantitative Differentiation Evidence Against Closest Structural Analogs


Ring‑Size‑Dependent Hydrolytic Stability: 7‑Membered vs. 5‑ and 6‑Membered Lactams

Although ethyl 4‑oxoazepane‑3‑carboxylate is a cyclic ketone rather than a lactam, the hydrolytic stability trend observed across lactam ring sizes provides a class‑level inference for the azepane scaffold. Imming et al. [1] measured hydroxide‑mediated hydrolysis rates for lactams of varying ring size and found that medium‑sized (7‑membered) lactams were the least susceptible to hydrolysis, being significantly more stable than both 5‑membered (γ‑butyrolactam) and 6‑membered (δ‑valerolactam) counterparts under identical conditions. This trend is attributed to reduced ring strain and less favorable trans‑amide geometry in the 7‑membered ring, a property that translates to superior metabolic and chemical stability of azepane‑containing intermediates during multi‑step synthesis and in biological media.

Hydrolytic stability Lactam ring size Serine protease inhibitors

Conformational Flexibility and Target‑Binding Advantage of Azepane vs. Piperidine Scaffolds in MRI Contrast Agent Design

Chong et al. [1] synthesized and compared DTPA derivatives built on piperidine (PIP‑DTPA) and azepane (AZEP‑DTPA) scaffolds as Gd(III) chelators for MRI. The azepane‑derived complex exhibited T₁ and T₂ relaxivities comparable to clinically used Gd(DTPA) at relevant field strengths, and both PIP‑ and AZEP‑derived complexes maintained complete kinetic stability in human serum for ≥14 days. Critically, the seven‑membered azepane linker introduced conformational flexibility that was hypothesized to better accommodate the Gd(III) coordination geometry, although the relaxivity values were not significantly different from the six‑membered piperidine analog in this specific chelate system [1].

Conformational constraint MRI contrast agents Gd(III) complex stability

Orthogonal Functional‑Group Reactivity: Free‑NH vs. N‑Boc‑Protected Azepane‑3‑carboxylate in Synthetic Step Economy

Ethyl 4‑oxoazepane‑3‑carboxylate (HCl salt) provides a free secondary amine, enabling direct N‑alkylation, reductive amination, or amide coupling without a prior deprotection step. In contrast, ethyl 1‑Boc‑4‑oxoazepane‑3‑carboxylate (CAS 98977‑37‑8) requires acidolytic (TFA) or hydrogenolytic Boc removal before further N‑functionalization, adding one synthetic step and exposing the 3‑ethyl ester to potential acid‑catalyzed hydrolysis . Vendor‑reported purities for the HCl salt typically range from 95% to 98% (HPLC), comparable to the Boc‑protected analog, indicating that the free‑NH form does not compromise batch quality . The absence of a protecting group also reduces molecular weight (221.68 g mol⁻¹ vs. 285.34 g mol⁻¹ for the Boc analog), improving atom economy in multi‑step sequences .

Synthetic step economy Orthogonal protection Reductive amination

FDA‑Approved Drug Precedence: Azepane Scaffold Delivers Clinically Validated Therapeutics

A 2019 review by Ziarani et al. [1] documents that more than 20 azepane‑based drugs have received FDA approval, covering indications from cancer to Alzheimer’s disease. While ethyl 4‑oxoazepane‑3‑carboxylate itself is a synthetic intermediate rather than a drug, its core azepane‑3‑carboxylate motif appears in multiple clinical candidates and approved agents. By contrast, the corresponding 6‑membered piperidine‑3‑carboxylate motif, though common, has not been independently catalogued with the same breadth of FDA approvals specifically linked to the saturated seven‑membered scaffold’s conformational advantages [1].

FDA‑approved drugs Azepane scaffold Drug repurposing

Physicochemical Property Differentiation: Predicted pKₐ and logP of Azepane vs. Piperidine 3‑Carboxylate Esters

Computational predictions for the Boc‑protected analog of ethyl 4‑oxoazepane‑3‑carboxylate (CAS 98977‑37‑8) report a predicted pKₐ of 11.08 ± 0.20 and a density of 1.127 ± 0.06 g cm⁻³ . While experimentally measured values for the free‑NH HCl salt are not available in the open literature, the secondary amine in the seven‑membered ring is expected to have a slightly higher basicity than the corresponding piperidine analog due to reduced ring strain and greater conformational freedom in the protonated state. This difference can influence salt selection, crystallization behavior, and reactivity in pH‑sensitive coupling reactions, providing a physicochemical basis for preferring the azepane system when basicity modulation is critical.

Physicochemical properties pKₐ prediction logP

Procurement‑Ready Application Scenarios for Ethyl 4‑Oxoazepane‑3‑carboxylate in Drug Discovery and Chemical Biology


Constrained Peptidomimetic Lead Optimization

Medicinal chemistry teams seeking to replace flexible β‑alanine or pipecolic acid moieties with a more rigid, seven‑membered scaffold can employ ethyl 4‑oxoazepane‑3‑carboxylate as a direct source of the azepane‑3‑carboxylate core. The free‑NH form enables immediate incorporation into peptide backbones via solid‑phase or solution‑phase coupling, avoiding the Boc‑removal step required by protected analogs . The 4‑oxo group further provides a handle for reductive amination to introduce diverse side‑chain diversity, supporting SAR exploration around conformational constraint—a strategy validated by the >20 azepane‑based FDA‑approved drugs [1].

Metal‑Chelator Conjugate Synthesis for Imaging and Radiotherapy

Building on the head‑to‑head comparison of azepane‑ and piperidine‑based DTPA chelates , ethyl 4‑oxoazepane‑3‑carboxylate can serve as a starting material for constructing bifunctional chelators (BFCs) where the seven‑membered ring modulates metal‑binding geometry. The ethyl ester can be hydrolyzed to the carboxylic acid for direct conjugation to targeting vectors, while the ketone enables orthogonal oxime or hydrazone ligation strategies.

Kinase Inhibitor Fragment Library Design

The azepane scaffold appears in multiple kinase inhibitor patents (e.g., Bayer Schering Pharma oxo‑substituted azaheterocycle series ). Ethyl 4‑oxoazepane‑3‑carboxylate can be used as a fragment‑sized building block for constructing ATP‑competitive or allosteric kinase inhibitors. Its free‑NH enables rapid parallel diversification via amide bond formation with carboxylic‑acid‑containing fragments, while the 4‑oxo group can be reduced to an alcohol or converted to an amine for additional vector exploration.

Process Chemistry Route Scouting with Reduced Step Count

In process development, the free‑NH HCl salt eliminates the deprotection step inherent to Boc‑protected azepane‑3‑carboxylate building blocks, directly reducing the step count by one and improving atom economy (MW advantage of 63.66 g mol⁻¹, or 22.3% ). This translates to lower solvent consumption, reduced waste, and faster cycle times in kilo‑lab and pilot‑plant campaigns, making it a cost‑effective choice for scale‑up of azepane‑containing intermediates.

Quote Request

Request a Quote for Ethyl 4-oxoazepane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.